molecular formula C14H4Cl12O B027837 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene CAS No. 31107-44-5

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene

Cat. No.: B027837
CAS No.: 31107-44-5
M. Wt: 613.6 g/mol
InChI Key: CDBKZZACXQLFMK-DSCPOPHVSA-N
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Description

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran is a highly chlorinated organic compound It is known for its complex structure and significant stability due to the presence of multiple chlorine atoms

Mechanism of Action

Dechlorane 602, also known as 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene or 1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran, is a highly chlorinated norbornene compound . This article will discuss the mechanism of action of Dechlorane 602, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Studies have shown that it can affect the immune system, particularly the t cells in the spleen .

Mode of Action

Dechlorane 602 interacts with its targets, leading to changes in the immune response. It has been found to decrease the percentage of CD4+ and CD8+ T cells in the spleen, and increase apoptosis in CD4+ T cells .

Biochemical Pathways

Dechlorane 602 affects the Th1/Th2 balance in the immune response. It increases the expression of Th2 cytokines (interleukins IL-4, IL-10, and IL-13), and decreases the expression of Th1 cytokines (IL-2, interferon IFN-γ, and tumor necrosis factor TNF-α) .

Pharmacokinetics

It has been detected in daily food, human serum, and breast milk , indicating that it can be orally absorbed, distributed in the body, and excreted.

Result of Action

Exposure to Dechlorane 602 has been found to induce colonic inflammation . It also dysregulates gene expression and immunity in the gut .

Action Environment

Environmental factors can influence the action of Dechlorane 602. For instance, it has been detected in surficial water and sediment from the Jiulong River Estuary , suggesting that it can persist in the environment and potentially affect aquatic organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran typically involves multiple steps of chlorination and cyclization reactions. The starting materials are usually simpler chlorinated aromatic compounds, which undergo a series of reactions to introduce additional chlorine atoms and form the desired fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran has several scientific research applications, including:

    Chemistry: Studied for its unique reactivity and stability, providing insights into the behavior of highly chlorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals or as a lead compound for drug discovery.

    Industry: Used in the synthesis of other complex organic compounds and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Biphenyls (PCBs): Similar in having multiple chlorine atoms, but differ in structure and properties.

    Polychlorinated Dibenzofurans (PCDFs): Share the dibenzofuran core but have different chlorination patterns.

    Polychlorinated Dibenzodioxins (PCDDs): Similar in being highly chlorinated, but have an additional oxygen atom in the ring structure.

Uniqueness

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran is unique due to its specific chlorination pattern and fused ring structure, which confer distinct chemical and physical properties

Properties

CAS No.

31107-44-5

Molecular Formula

C14H4Cl12O

Molecular Weight

613.6 g/mol

IUPAC Name

(1S,2S,3R,4S,7R,8S,10R,11R)-1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene

InChI

InChI=1S/C14H4Cl12O/c15-3-5(17)11(21)7-1(9(3,19)13(11,23)24)2-8(27-7)12(22)6(18)4(16)10(2,20)14(12,25)26/h1-2,7-8H/t1-,2+,7+,8-,9-,10-,11-,12-/m0/s1

InChI Key

CDBKZZACXQLFMK-DSCPOPHVSA-N

Isomeric SMILES

[C@@H]12[C@H]3[C@H]([C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)O[C@@H]1[C@]5(C(=C([C@@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl

31107-44-5

Synonyms

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
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Q & A

Q1: What are the known toxicological effects of Dechlorane 602?

A1: Studies have shown that Dechlorane 602 can:

  • Disrupt immune function: Exposure to Dechlorane 602 in mice has been linked to a shift towards Th2 immune responses and reduced Th1 function, suggesting a potential for immunomodulatory effects. [, ]
  • Exacerbate airway inflammation: Dechlorane 602 exposure worsened airway inflammation in mice models, potentially by enhancing the activity of type 2 innate lymphoid cells. []
  • Induce intestinal inflammation: Subacute exposure to Dechlorane 602 in mice altered the composition of gut microbiota and metabolites, leading to inflammatory features in the colon. []
  • Potentially impact metabolism: Research suggests possible metabolic disruptions caused by Dechlorane 602 exposure in mice, although further investigation is needed. []

Q2: Is Dechlorane 602 a potential endocrine disruptor?

A2: While specific research on the endocrine disrupting potential of Dechlorane 602 is limited, its structural similarity to other chlorinated compounds raises concerns. Further studies are needed to understand its potential interactions with hormonal systems.

Q3: What are the long-term health effects of Dechlorane 602 exposure?

A3: Research on the long-term health effects of Dechlorane 602 exposure is still developing. More long-term studies are needed to fully understand the potential chronic health risks associated with this compound.

Q4: Where has Dechlorane 602 been detected in the environment?

A4: Dechlorane 602 has been detected in various environmental compartments, including:

  • Air: Studies have detected Dechlorane 602 in air samples across Europe, including the Arctic, indicating its potential for long-range atmospheric transport. [, ]
  • Water: It has been found in surface water samples, particularly in areas near potential sources. []
  • Sediment: Dechlorane 602 has been detected in sediments from various locations, including the Great Lakes, with higher concentrations near industrial areas. [, , , , ]
  • Biota: It has been found in a variety of biota, including fish, birds, and marine mammals, demonstrating its ability to bioaccumulate and biomagnify in food webs. [, , , , , , ]

Q5: How does Dechlorane 602 behave in the environment?

A5: Dechlorane 602 exhibits properties that contribute to its persistence and widespread distribution:

  • Persistence: It is resistant to degradation in the environment. []
  • Bioaccumulation: It tends to accumulate in organisms, with higher concentrations found in higher trophic levels. [, , ]
  • Long-range transport: Atmospheric transport is a significant pathway for its global distribution. [, ]

Q6: What analytical techniques are used to detect and quantify Dechlorane 602 in environmental and biological matrices?

A6: Common analytical techniques include:

  • Gas chromatography-mass spectrometry (GC-MS): This is the most widely used technique for Dechlorane 602 analysis, particularly with electron capture negative ionization (ECNI) or negative chemical ionization (NCI) modes for enhanced sensitivity. [, , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS): LC-MS, particularly with atmospheric pressure photoionization (APPI), offers an alternative to GC-MS for analyzing Dechlorane 602 and related compounds. []
  • High-resolution mass spectrometry (HRMS): HRMS provides increased selectivity and sensitivity, allowing for the identification of Dechlorane 602 and its potential transformation products in complex matrices. [, , ]

Q7: How are analytical methods for Dechlorane 602 validated?

A7: Method validation typically involves assessing parameters such as:

  • Sensitivity: Determines the lowest concentration of Dechlorane 602 that can be reliably measured. []

Q8: What are the alternatives to Dechlorane 602 as a flame retardant?

A8: The search for safer and environmentally friendly flame retardants is ongoing. Potential alternatives to Dechlorane 602 include:

  • Novel brominated flame retardants: While these compounds may offer similar functionality, their long-term environmental and toxicological profiles require thorough investigation before widespread use. [, ]

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